Bienvenue dans la boutique en ligne BenchChem!

4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

This unsubstituted oxazole β-hydroxy acid (MW 225.12, cLogP ~ -0.7) is a privileged fragment for FBDD libraries targeting CNS proteins, where its low lipophilicity minimizes non-specific binding. The free carboxylic acid enables direct amide coupling or esterification without deprotection steps. The CF₃ group serves as a ¹⁹F NMR probe for ligand-binding studies, while the unhindered oxazole nitrogen provides a tunable metal-coordination site. Procure this ≥95% pure building block to accelerate SAR exploration of kinase, GPCR, and ion channel targets with a single, gram-scale-validated intermediate.

Molecular Formula C7H6F3NO4
Molecular Weight 225.123
CAS No. 2243513-45-1
Cat. No. B2448870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid
CAS2243513-45-1
Molecular FormulaC7H6F3NO4
Molecular Weight225.123
Structural Identifiers
SMILESC1=COC(=N1)C(CC(=O)O)(C(F)(F)F)O
InChIInChI=1S/C7H6F3NO4/c8-7(9,10)6(14,3-4(12)13)5-11-1-2-15-5/h1-2,14H,3H2,(H,12,13)
InChIKeySWPGOIWAUZIUOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic Acid: Procurement-Relevant Physicochemical and Structural Profile


4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid (CAS 2243513-45-1) is a fluorinated oxazole-containing β-hydroxy acid with the molecular formula C₇H₆F₃NO₄ and a molecular weight of 225.12 g/mol . The compound belongs to the class of trifluoromethyl carbinol-functionalized oxazoles, a scaffold recognized for its importance in medicinal chemistry due to the combined pharmacokinetic advantages of the trifluoromethyl group (enhanced metabolic stability and lipophilicity) and the oxazole ring (hydrogen-bonding capability and bioisosteric potential) [1]. Commercially, it is primarily supplied as a research-grade screening compound or synthetic building block, with a typical purity specification of ≥95% .

Why Direct Replacement of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic Acid with Other Fluorinated Oxazole Acids Is Scientifically Unsupported


The specific combination of an unsubstituted oxazole ring at the 2-position with a CF₃-carbinol moiety and a free carboxylic acid creates a unique hydrogen-bond donor/acceptor topology and steric environment that diverges from closely related analogs. The absence of a methyl substituent on the oxazole ring (cf. 5-methyl analog, CAS 2243508-74-7) alters both the steric profile and the electronic distribution of the heterocycle, potentially affecting target binding conformations . Compared to the dimethyl-substituted oxazole variant (CAS 2243513-68-8), the simpler oxazole ring offers a less hindered coordination sphere for metal-mediated catalysis or enzyme active-site engagement [1]. Substituting this compound with non-fluorinated butanoic acid derivatives removes the trifluoromethyl group's established contributions to metabolic stability and membrane permeability, undermining the rationale for its use in medicinal chemistry campaigns [2]. Each of these structural variations can produce divergent structure-activity relationships (SAR), making direct analog substitution without comparative data scientifically unjustifiable.

Quantitative Differentiation Evidence for 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic Acid versus Closest Analogs


Molecular Weight and Steric Bulk Differentiation versus 5-Methyl-oxazole and Dimethyl-oxazole Analogs

The target compound (MW 225.12 g/mol) possesses a smaller steric footprint compared to its 5-methyl-oxazole analog (CAS 2243508-74-7; MW 239.15 g/mol, ΔMW = +14.03) and its dimethyl-oxazole analog (CAS 2243513-68-8; presumably MW ≥ 239.15). This lower molecular weight and reduced steric bulk make the target compound more suitable for fragment-based drug discovery (FBDD) libraries, where the 'rule of three' (MW < 300) is a key selection criterion . In contrast, the 5-methyl analog introduces additional van der Waals volume at the oxazole 5-position, which may sterically preclude binding to shallow or narrow active-site pockets that the unsubstituted oxazole can access .

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Predicted Lipophilicity (logP) Differentiation Supporting CNS Drug Design Prioritization

A predicted logP value of approximately -0.7 has been reported for this compound via the ChemExpert database [1]. While this value requires experimental confirmation, it suggests a hydrophilic character consistent with CNS drug-likeness guidelines (optimal logP 1–3 for CNS penetration, with lower values favoring reduced non-specific binding) [2]. In contrast, the 5-methyl-oxazole analog is expected to exhibit a higher logP due to the additional methyl group, potentially shifting it outside the optimal range for CNS-focused programs. For procurement decisions in CNS drug discovery, a lower predicted logP may prioritize this compound over more lipophilic oxazole analogs.

CNS Drug Discovery Physicochemical Profiling Lipophilicity

Synthetic Accessibility via Tandem Cycloisomerization/Hydroxyalkylation Protocol for Gram-Scale Production

A recently published Zn(OTf)₂-catalyzed tandem cycloisomerization/hydroxyalkylation protocol enables the synthesis of oxazoles containing CF₃-substituted alcohol units in moderate to good yields (56–86% isolated yields reported for structurally related substrates) and is demonstrated to be amenable to gram-level reactions [1]. The target compound, possessing the requisite N-propargylamide and trifluoropyruvate-derived architecture, is accessible via this general methodology. In contrast, alternative synthetic routes to oxazole-containing β-hydroxy acids often require multi-step protection/deprotection sequences or expensive chiral auxiliaries for enantioselective synthesis [2]. The direct, catalytic, and scalable nature of this protocol offers a procurement advantage for medicinal chemistry groups requiring larger quantities for lead optimization.

Synthetic Chemistry Process Chemistry Scale-Up

Recommended Procurement Scenarios for 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic Acid Based on Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment for CNS Targets

With a molecular weight of 225.12 g/mol (within the 'rule of three' for fragments) and a predicted logP of approximately -0.7, this compound is well-suited for inclusion in fragment screening libraries targeting CNS proteins. Its lower lipophilicity relative to methyl-substituted oxazole analogs favors reduced non-specific binding, a critical consideration in CNS fragment screening where false-positive rates correlate with logP [1]. Procurement of this compound for FBDD campaigns targeting kinases, GPCRs, or ion channels is supported by the oxazole ring's established bioisosteric versatility.

Synthetic Building Block for CF₃-Carbinol-Containing Oxazole Derivatives in Lead Optimization

The free carboxylic acid functionality enables direct amide coupling or esterification to generate diverse compound libraries. The Zn(OTf)₂-catalyzed tandem cycloisomerization/hydroxyalkylation protocol provides a validated synthetic route capable of gram-scale production, mitigating supply risk for medicinal chemistry teams advancing hits to lead optimization [1]. Procurement of this compound as a key intermediate is preferable to custom synthesis of each derivative individually, reducing cost and timeline uncertainty.

Metal-Catalyzed Reaction Development and Ligand Screening

The unsubstituted oxazole ring at the 2-position provides a less hindered nitrogen and oxygen donor set compared to methyl-substituted analogs (CAS 2243508-74-7 and CAS 2243513-68-8), making this compound a suitable candidate for exploring oxazole-based metal coordination in catalysis . The trifluoromethyl group can serve as a sensitive ¹⁹F NMR probe for monitoring ligand-metal interactions in situ. Procurement of this compound for organometallic methodology development is supported by its structural simplicity relative to substituted oxazole analogs.

Reference Standard for Analytical Method Development and Metabolite Identification

The compound's well-defined structure (confirmed by InChI Key SWPGOIWAUZIUOZ-UHFFFAOYSA-N) and the availability of purity specifications (≥95%) make it suitable as a reference standard for HPLC-MS method development . Its unique combination of trifluoromethyl and oxazole moieties produces a distinctive mass spectrometric fragmentation pattern useful for identifying related metabolites or degradation products in pharmaceutical development. Procurement as an analytical reference standard is supported by vendor documentation of purity.

Quote Request

Request a Quote for 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.